Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-
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Overview
Description
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-: is an organic compound with the molecular formula C₁₃H₁₄O₂ It is characterized by the presence of a phenyl ring substituted with a hydroxy-methyl-butynyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with 3-methyl-1-butyne-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction proceeds through a coupling mechanism, forming the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The phenyl ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but often involve catalysts and specific solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- involves its interaction with specific molecular targets. The hydroxy and butynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring and variations in the side chains.
- Reactivity: Differences in reactivity due to the nature of the substituents.
- Applications: Unique applications based on their specific chemical properties and biological activities .
Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]- stands out due to its unique hydroxy-methyl-butynyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
95785-28-7 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]ethanone |
InChI |
InChI=1S/C13H14O2/c1-10(14)12-6-4-11(5-7-12)8-9-13(2,3)15/h4-7,15H,1-3H3 |
InChI Key |
FDWUMKSZAAYGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CC(C)(C)O |
Origin of Product |
United States |
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